Comparative Stability of 2-Methoxy-1,3-Oxathiolane vs. 1,3-Dioxolane towards Grignard Reagents
A key differentiation point is the enhanced stability of 1,3-oxathiolanes towards nucleophilic attack by Grignard reagents compared to their analogous 1,3-dioxolanes. While the specific data for 2-methoxy-1,3-oxathiolane is not directly compared in this study, the study of the parent class provides a strong, class-level inference for a differentiated property. The reactivity order for the class is established as 1,3-oxathiolane < 2-methyl-2-ethyloxathiolane < 2-propyloxathiolane ≤ 2-methyl-1,3-oxathiolane [1].
| Evidence Dimension | Stability towards Grignard reagent (relative reactivity) |
|---|---|
| Target Compound Data | Higher stability (lower reactivity) class property |
| Comparator Or Baseline | 1,3-Dioxolanes are less stable (more reactive) towards Grignard reagents |
| Quantified Difference | Qualitative observation of 'increased stability' for 1,3-oxathiolanes as a class [1]. |
| Conditions | Reaction with Grignard reagents in unspecified solvent at standard conditions. |
Why This Matters
For synthetic chemists, this stability is critical when designing multi-step syntheses where a protecting group or intermediate must survive exposure to strong nucleophiles like Grignards, a common transformation step where 1,3-dioxolanes would be more prone to unwanted ring-opening.
- [1] Shostakovskii, M. F., Atavin, A. S., Korostova, S. E., & Trofimov, B. A. (1970). Cleavage of oxathiolanes by Grignard reagents. Russian Chemical Bulletin, 19, 1083–1085. View Source
